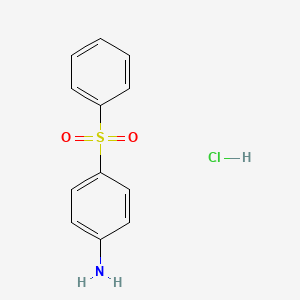

4-Benzenesulfonyl-phenylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dye Synthesis and Spectroscopy : A study by Razus et al. (2009) explores the synthesis and characterization of novel azo dyes containing the azulen-1-yl moiety. This research involved the coupling reaction between azulenes and diazotized phenylazo-phenylamines, which includes compounds related to 4-Benzenesulfonyl-phenylamine hydrochloride. The research provided insights into the electronic spectra and basicity of these dyes, suggesting applications in dye synthesis and spectroscopy (Razus et al., 2009).

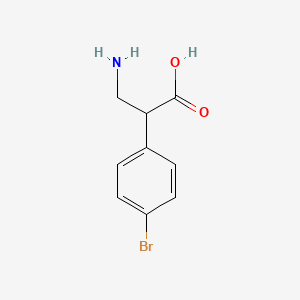

Amino Acid Derivatives Synthesis : Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using a compound structurally similar to 4-Benzenesulfonyl-phenylamine hydrochloride. This study highlighted the potential for synthesizing novel amino acid sulfonamide derivatives, indicating applications in pharmaceuticals and organic chemistry (Riabchenko et al., 2020).

Pharmaceutical Applications : A research by Jiang et al. (2011) explored the inhibitory effect of a compound closely related to 4-Benzenesulfonyl-phenylamine hydrochloride on embryo implantation in rats, suggesting potential applications in contraceptive research. This study also examined its effects on cell adhesion, indicating possible uses in cell biology and pharmacology (Jiang et al., 2011).

Organic Chemistry Education : In a study by Jung (2018), a three-component coupling reaction was described using compounds similar to 4-Benzenesulfonyl-phenylamine hydrochloride for educational purposes in organic chemistry. This study highlights its application in teaching modern spectroscopy and catalytic reactions (Jung, 2018).

Polymer Research : Demirelli et al. (2000) discussed the preparation and polymerization of a compound related to 4-Benzenesulfonyl-phenylamine hydrochloride. This research focused on the thermal degradation of the resulting polymer, indicating applications in materials science and polymer research (Demirelli et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as phentolamine, an alpha-adrenergic blocker, are used to treat hypertensive episodes, diagnose pheochromocytoma, treat norepinephrine administration site reactions, and reverse soft tissue anesthesia and mydriasis .

Mode of Action

It’s worth noting that benzenesulfonic acid derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hne), a serine proteinase .

Biochemical Pathways

It’s known that the inhibition of hne can have significant effects on inflammation and infection processes, as hne and other proteases are secreted by neutrophils to destroy pathogens and regulate inflammation .

Result of Action

The inhibition of hne by similar compounds can potentially regulate inflammation and destroy pathogens .

properties

IUPAC Name |

4-(benzenesulfonyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.ClH/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-9H,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJLQRFZPCHKLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)